2-Chlorobenzyl methyl sulfide
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of organic chemistry, with applications spanning from materials science to pharmaceuticals. ontosight.ai 2-Chlorobenzyl methyl sulfide (B99878), with its sulfide (thioether) functional group, is a member of this broad class. The presence of both a sulfur atom and a chlorine atom on the benzyl (B1604629) group imparts specific reactivity to the molecule, making it an interesting subject for studying the interplay of different functional groups.
Research in organosulfur chemistry often explores the synthesis, structure, and reactivity of these compounds. ontosight.ai The sulfur atom in 2-chlorobenzyl methyl sulfide, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. rsc.orgvulcanchem.commdpi.com These transformations are fundamental in organosulfur chemistry and are crucial for the synthesis of more complex molecules. The electronic effects of the chloro-substituent on the benzene (B151609) ring also influence the reactivity of the benzylic position and the sulfur atom, a topic of interest in physical organic chemistry studies.
Significance in Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, this compound and related structures serve as valuable building blocks and intermediates. Its utility stems from the ability to undergo various chemical transformations at its key functional sites.
One notable application is in C-S bond formation reactions, a fundamental process in the synthesis of many biologically active compounds and materials. mdpi.com For instance, the reaction of 2-chlorobenzyl halides with sulfur nucleophiles is a common strategy to introduce the 2-chlorobenzylthio moiety into a target molecule.
Furthermore, the sulfide group can be a precursor to other functional groups. The oxidation of this compound to 2-chlorobenzyl methyl sulfoxide and subsequently to 2-chlorobenzyl methyl sulfone introduces new functionalities with different electronic and steric properties. rsc.orgmdpi.com These oxidized derivatives can then participate in a variety of other reactions. The reaction of 2-chlorophenyl(methyl)sulfide with an imino-λ3-iodane in the presence of an iodine catalyst has been shown to produce S-methyl-S-(2-chlorophenyl)-N-p-tosyl-sulfilimine, demonstrating its utility in synthesizing complex organosulfur compounds. nih.gov
The compound also finds relevance in the preparation of more complex heterocyclic structures. For example, derivatives of this compound can be used in cyclization reactions to form sulfur-containing heterocycles. google.com
Overview of Research Trajectories
The research involving this compound has followed several distinct trajectories. A significant area of investigation has been its synthesis and the development of efficient synthetic methodologies. Researchers have explored various routes to prepare this and similar sulfides, often focusing on improving yields and reaction conditions. mdpi.comoup.com
Another major research avenue is the exploration of its reactivity. Studies have focused on understanding how the compound behaves in the presence of different reagents and under various reaction conditions. This includes its oxidation, its use in substitution reactions, and its role as a precursor in more complex synthetic sequences. mdpi.comnih.gov For example, research has been conducted on the aerobic oxidation of this compound to its corresponding sulfoxide. mdpi.com
More recently, there has been an interest in the application of related organosulfur compounds in materials science and medicinal chemistry. ontosight.ai While direct research on the biological applications of this compound is not extensively documented in the provided context, the broader class of organosulfur compounds is known for a wide range of biological activities. nih.govresearchgate.netacs.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.67 g/mol |
| CAS Number | 17733-22-1 synquestlabs.com |
| Synonyms | 1-Chloro-2-(methylthio)benzene, 2-Chlorothioanisole synquestlabs.com |
Synthetic Methods
| Reaction Type | Reagents and Conditions | Product |
| Reaction with Sulfenyl Chlorides | Benzyl methyl sulfide and methanesulfenyl chloride | α-Chlorobenzyl methyl sulfide oup.com |
| Sulfonylimino Group Transfer | 2-Chlorophenyl(methyl)sulfide, (N-tosylimino)-phenyl-λ³-iodane, I₂ catalyst in dichloromethane | S-Methyl-S-(2-chlorophenyl)-N-p-tosyl-sulfilimine nih.gov |
| Aerobic Oxidation | 2-Chlorophenyl methyl sulfide, NaNO₂, Br₂, H₂O, O₂ in CH₃CN at 25°C | 2-Chlorophenyl methyl sulfoxide mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(methylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLUWUFXBRUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2-Chlorobenzyl Methyl Sulfide (B99878)
Established methods for the synthesis of 2-Chlorobenzyl Methyl Sulfide are reliable and widely utilized. These routes include classical alkylation reactions and modern cross-coupling strategies, which offer versatility and control over the reaction conditions.
A primary and straightforward method for synthesizing this compound involves the alkylation of a suitable thiol precursor, such as methyl mercaptan (methanethiol), or its corresponding sodium salt, sodium thiomethoxide. google.comgoogle.com This nucleophilic substitution reaction typically employs an alkylating agent like 2-chlorobenzyl chloride. prepchem.compatsnap.comchemicalbook.com The reaction proceeds via an SN2 mechanism where the thiolate anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the 2-chlorobenzyl chloride and displacing the chloride leaving group. libretexts.orgucsd.edu
The general reaction is as follows: CH₃SH + ClCH₂C₆H₄Cl → CH₃SCH₂C₆H₄Cl + HCl
To facilitate the reaction and enhance the nucleophilicity of the thiol, a base is often used to deprotonate the methyl mercaptan, forming the more reactive thiolate anion. Common bases for this purpose include sodium hydroxide (B78521) or sodium ethoxide. Alternatively, commercially available sodium thiomethoxide can be used directly. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being suitable for promoting SN2 reactions. jmaterenvironsci.com
Table 1: Alkylation Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| Methyl Mercaptan | 2-Chlorobenzyl Chloride | Sodium Hydroxide | DMF | This compound |
| Sodium Thiomethoxide | 2-Chlorobenzyl Chloride | - | Acetone | This compound |
More advanced synthetic strategies involve transition-metal-catalyzed cross-coupling reactions to form the crucial sulfur-carbon bond. dicp.ac.cnorganic-chemistry.orgacs.org These methods offer a broader substrate scope and often proceed under milder conditions compared to traditional alkylation. Palladium- and copper-catalyzed systems are the most common for this type of transformation. organic-chemistry.orgnih.govorganic-chemistry.orgcapes.gov.brrsc.org
In a typical palladium-catalyzed approach, an aryl halide (or pseudohalide) is coupled with a thiol in the presence of a palladium catalyst and a ligand. For the synthesis of this compound, this could involve the reaction of 2-chlorobenzyl bromide with methyl mercaptan. The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the thiolate, and finally reductive elimination to yield the desired sulfide and regenerate the catalyst.
Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, provides an alternative, palladium-free method. organic-chemistry.orgcapes.gov.br These reactions typically utilize a copper(I) salt as the catalyst and are often carried out in the presence of a ligand and a base. This approach is particularly useful for coupling aryl iodides and bromides with thiols.
The choice of catalyst system is critical for the success of both alkylation and cross-coupling reactions.
Copper-mediated Synthesis: Copper catalysts, particularly copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), are frequently employed in C-S bond formation. organic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.org The presence of a ligand, such as phenanthroline or various phosphines, can enhance the solubility and reactivity of the copper catalyst. organic-chemistry.org These systems are effective for the coupling of aryl halides with thiols and their salts.
Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique for carrying out reactions between reactants that are in different phases, such as a water-soluble nucleophile and an organic-soluble electrophile. ijirset.comphasetransfer.comresearchgate.netcore.ac.uknitrkl.ac.in In the synthesis of this compound via alkylation, a phase transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can facilitate the transfer of the thiolate anion from an aqueous phase to the organic phase containing the 2-chlorobenzyl chloride. ijirset.comnitrkl.ac.in This approach can lead to faster reaction rates, milder reaction conditions, and simplified workup procedures. ijirset.com
Table 2: Catalyst Systems in the Synthesis of this compound
| Reaction Type | Catalyst System | Key Components |
|---|---|---|
| Cross-Coupling | Palladium-based | Pd(OAc)₂, P(t-Bu)₃ (ligand), Base |
| Cross-Coupling | Copper-mediated | CuI, Phenanthroline (ligand), Base |
| Alkylation | Phase Transfer Catalysis | Tetrabutylammonium Bromide |
Functional Group Transformations and Reactivity Studies
The sulfur atom in this compound is susceptible to various transformations, most notably oxidation. The benzyl (B1604629) group can also influence the reactivity of the molecule in nucleophilic substitution reactions.
The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. acs.orgresearchgate.netorganic-chemistry.orgjchemrev.comorientjchem.org The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.
Selective Oxidation to Sulfoxide: A variety of reagents can achieve the selective oxidation of the sulfide to the sulfoxide while minimizing over-oxidation to the sulfone. acs.orgnih.govrsc.orgtandfonline.comorganic-chemistry.org A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂). acs.orgnih.govtandfonline.comorganic-chemistry.org The reaction is often carried out in the presence of a catalyst, such as a silica-based tungstate (B81510) catalyst or under transition-metal-free conditions in a solvent like glacial acetic acid. acs.orgnih.gov Other reagents that have been employed for this selective oxidation include sodium meta-periodate (NaIO₄) and m-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.
Oxidation to Sulfone: Stronger oxidizing agents or more forcing reaction conditions will lead to the formation of the sulfone. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, sometimes in the presence of a catalyst like niobium carbide, can effectively oxidize the sulfide directly to the sulfone. organic-chemistry.org The sulfone can also be obtained by the further oxidation of the intermediate sulfoxide.
Table 3: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | H₂O₂ / Acetic Acid | 2-Chlorobenzyl Methyl Sulfoxide |
| This compound | NaIO₄ | 2-Chlorobenzyl Methyl Sulfoxide |
| This compound | KMnO₄ | 2-Chlorobenzyl Methyl Sulfone |
| 2-Chlorobenzyl Methyl Sulfoxide | m-CPBA (excess) | 2-Chlorobenzyl Methyl Sulfone |
The sulfur atom in this compound can act as a nucleophile, although its nucleophilicity is generally lower than that of the corresponding thiolate. libretexts.org However, the molecule can undergo reactions where the methyl group or the entire methylthio group is displaced.
More significantly, the benzylic position of this compound is susceptible to nucleophilic substitution, where the methylthio group would act as a leaving group. However, the methylthio group is a relatively poor leaving group compared to halides. For such a reaction to occur, the sulfur would typically need to be activated, for instance, by alkylation to form a sulfonium (B1226848) salt, which creates a much better leaving group (dimethyl sulfide).
Kinetic studies of nucleophilic substitution reactions on analogous benzylic systems, such as naphthylmethyl arenesulfonates, provide insight into the factors influencing these transformations. koreascience.kr The stability of the potential carbocation intermediate plays a significant role in the reaction mechanism, which can proceed through either an SN1 or SN2 pathway. ucsd.edukoreascience.kr The nature of the nucleophile, the solvent, and the substituents on the aromatic ring all influence the rate and mechanism of the substitution. koreascience.krnih.govmdpi.com
Reactions at the Benzylic Position
The benzylic position of this compound is activated towards several types of reactions due to the adjacent benzene (B151609) ring, which can stabilize reactive intermediates such as radicals and carbocations through resonance. youtube.com
Benzylic Halogenation:
One of the key reactions at the benzylic position is halogenation, typically bromination, which proceeds via a free radical mechanism. masterorganicchemistry.com Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxides, are commonly employed for this transformation. youtube.comlibretexts.org The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic carbon. This results in the formation of a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a bromine source to yield the halogenated product.
| Reagent | Conditions | Expected Product |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, light), CCl4 | 1-Bromo-1-(2-chlorophenyl)methyl methyl sulfide |
| N-Chlorosuccinimide (NCS) | Radical initiator, CCl4 | 1-Chloro-1-(2-chlorophenyl)methyl methyl sulfide |
This table is illustrative and based on general principles of benzylic halogenation.
Benzylic Oxidation:
The benzylic C-H bond can also be oxidized to form a carbonyl group. masterorganicchemistry.com Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (KMnO4) to milder, more selective reagents. organic-chemistry.org The reaction mechanism for benzylic oxidation can be complex and may involve radical intermediates. masterorganicchemistry.com The oxidation of the benzylic position of alkylarenes can lead to the formation of ketones or aldehydes, depending on the substrate and reaction conditions. nih.gov For instance, the oxidation of benzylic carbons can be achieved using organocatalysts like N-hydroxyimides in the presence of an oxygen source. nih.gov
Mechanistic Investigations of Sulfide Reactions
The sulfur atom in this compound is a key site for chemical reactivity, primarily involving oxidation to sulfoxides and sulfones.
Oxidation to Sulfoxides and Sulfones:
The oxidation of sulfides to sulfoxides is a common and important transformation in organic synthesis. A variety of oxidizing agents can be used, with hydrogen peroxide being a common and environmentally benign option. mdpi.com The reaction conditions can often be controlled to selectively produce the sulfoxide without significant over-oxidation to the sulfone. mdpi.com For example, the oxidation of methyl phenyl sulfide with hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for the preparation of methyl phenyl sulfoxide. mdpi.com
Further oxidation of the sulfoxide yields the corresponding sulfone. The synthesis of sulfones from sulfides can be achieved using a range of oxidizing agents. The choice of reagent and reaction conditions determines the final oxidation state of the sulfur atom.
A general representation of the oxidation of this compound is as follows:
| Starting Material | Oxidizing Agent | Product |
| This compound | Hydrogen Peroxide / Acetic Acid | 2-Chlorobenzyl methyl sulfoxide |
| 2-Chlorobenzyl methyl sulfoxide | Stronger Oxidizing Agent (e.g., KMnO4) | 2-Chlorobenzyl methyl sulfone |
This table illustrates the expected products based on general oxidation principles.
Mechanistic studies of sulfide oxidation often point to a nucleophilic attack of the sulfur atom on the oxidant. The exact mechanism can vary depending on the specific oxidizing agent and reaction conditions. For instance, the oxidation of sulfides with hydrogen peroxide is thought to involve the electrophilic attack of a peroxide oxygen on the sulfur atom. mdpi.com
Derivatization Strategies from this compound
The reactivity of this compound at both the benzylic position and the sulfur atom allows for a range of derivatization strategies to access a variety of functionalized molecules.
Derivatives via Benzylic Functionalization:
The introduction of a halogen at the benzylic position, as described in section 2.2.3, provides a versatile handle for further synthetic transformations. The resulting α-halo sulfide can undergo nucleophilic substitution reactions with a variety of nucleophiles to introduce new functional groups. For instance, reaction with sodium methanethiolate (B1210775) has been used to synthesize α-(methylthio)benzyl phenyl sulfoxide from α-chlorobenzyl phenyl sulfoxide, demonstrating the feasibility of nucleophilic substitution at the benzylic position of such compounds. prepchem.com
Derivatives via Sulfide Oxidation:
The oxidation of the sulfide to a sulfoxide or a sulfone, as detailed in section 2.2.4, significantly alters the electronic and steric properties of the molecule, opening up new avenues for derivatization. For example, sulfones are important structural motifs in many pharmaceuticals and agrochemicals. google.com The synthesis of 3-[4-(Methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-octane-2,4-dione, an intermediate for herbicides, involves the use of a 4-(methylsulfonyl)-2-chlorobenzoyl chloride, highlighting the utility of sulfonyl-containing building blocks. google.com
Furthermore, the synthesis of 2-chlorosulfonyl-3-methyl benzoate (B1203000) from a benzyl thioether intermediate via oxidation demonstrates a pathway to sulfonyl chlorides, which are valuable reagents for the synthesis of sulfonamides and other derivatives. google.com
Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is utilized to identify the functional groups and characterize the bonding within the 2-Chlorobenzyl methyl sulfide (B99878) molecule by probing its vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The spectrum of 2-Chlorobenzyl methyl sulfide is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its distinct structural components: the 2-chlorophenyl ring, the methylene (B1212753) bridge, and the methyl sulfide group.
Key expected vibrational frequencies include:
Aromatic C-H Stretching: The vibrations of the carbon-hydrogen bonds on the benzene (B151609) ring are anticipated to appear in the 3100-3000 cm⁻¹ region. researchgate.net
Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are predicted to be observed in the 2950-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.
CH₂ Bending (Scissoring): The bending vibration of the methylene group is expected around 1450-1430 cm⁻¹.
C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally weak and appears in the 700-600 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 2-Chlorophenyl |
| Aliphatic C-H Stretch | 2950 - 2850 | -CH₂-S-CH₃ |
| Aromatic C=C Stretch | 1600 - 1450 | 2-Chlorophenyl |
| CH₂ Scissoring | 1450 - 1430 | -CH₂- |
| C-Cl Stretch | 800 - 600 | Aromatic C-Cl |
| C-S Stretch | 700 - 600 | Thioether |
FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While C=O, O-H, and N-H bonds give strong IR signals, C-S and C=C bonds, which are more polarizable, tend to produce strong signals in Raman spectra. For this compound, the C-S stretching and the aromatic ring vibrations are expected to be particularly prominent in the FT-Raman spectrum. researchgate.net The symmetric vibrations of the molecule are also more likely to be Raman active.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 2-Chlorophenyl |
| Aromatic C=C Stretch | 1600 - 1550 | 2-Chlorophenyl |
| C-S Stretch | 700 - 600 | Thioether |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques used to map the carbon and hydrogen framework of an organic compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The predicted chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons (Ar-H): The four protons on the 2-chlorophenyl ring are expected to resonate in the downfield region of approximately 7.2-7.5 ppm. Due to the ortho-chloro substitution, these protons are chemically distinct and will likely appear as a complex multiplet. libretexts.org
Benzylic Protons (-CH₂-S-): The two protons of the methylene group are adjacent to both the aromatic ring and the sulfur atom. Their signal is predicted to be a singlet appearing in the range of 3.6-4.0 ppm.
Methyl Protons (-S-CH₃): The three protons of the methyl group attached to the sulfur atom are expected to produce a sharp singlet at a more upfield position, typically around 2.0-2.5 ppm. researchgate.net
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet | 4H |
| Benzylic (-CH₂-) | 3.6 - 4.0 | Singlet | 2H |
| Methyl (-S-CH₃) | 2.0 - 2.5 | Singlet | 3H |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have chemical shifts in the range of 125-140 ppm. The carbon atom bonded to the chlorine (C-Cl) is expected to be around 132-135 ppm, while the carbon attached to the methylene group (C-CH₂) will be in the range of 135-138 ppm. The other four aromatic carbons will appear between 127-130 ppm. mdpi.com
Benzylic Carbon (-CH₂-S-): This carbon, being attached to the sulfur and the aromatic ring, is predicted to have a chemical shift in the range of 35-40 ppm.
Methyl Carbon (-S-CH₃): The methyl carbon attached to the sulfur atom is expected to be the most upfield signal, appearing around 15-20 ppm.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Cl) | 132 - 135 |
| Aromatic (C-CH₂) | 135 - 138 |
| Aromatic (Ar-C) | 127 - 130 |
| Benzylic (-CH₂-) | 35 - 40 |
| Methyl (-S-CH₃) | 15 - 20 |
Mass Spectrometric Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns upon ionization.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of organic sulfides often involves the cleavage of C-S bonds. Key predicted fragmentation pathways include:
Formation of the 2-Chlorobenzyl Cation: A major fragmentation pathway is the cleavage of the benzyl-sulfur bond to form the stable 2-chlorobenzyl cation (m/z 125). This cation can further rearrange to the more stable chlorotropylium ion. The corresponding [M+2]⁺ peak for this fragment would be at m/z 127.
Loss of a Methyl Radical: Cleavage of the sulfur-methyl bond would lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 157/159.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is also a common pathway for thioethers.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 172/174 | [C₈H₉ClS]⁺ | Molecular Ion (M⁺) |
| 125/127 | [C₇H₆Cl]⁺ | Loss of •SCH₃ |
| 157/159 | [C₇H₆ClS]⁺ | Loss of •CH₃ |
| 91 | [C₇H₇]⁺ | Loss of Cl and SCH₃ (Tropylium ion) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov
The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov For this compound, an X-ray crystallographic analysis would provide unambiguous data on its solid-state conformation. This includes precise measurements of bond lengths (e.g., C-Cl, C-S, C-C bonds), bond angles, and torsion angles, revealing the spatial relationship between the chlorophenyl ring and the methyl sulfide group. Furthermore, the analysis would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules pack together in the crystal lattice. nih.gov
Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Significance |
|---|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |
| Space Group | The symmetry elements present in the crystal structure. | Describes the symmetry of the molecular packing. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms (e.g., C-S, C-Cl). | Provides insight into bond order and strength. |
| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-S-C). | Defines the local geometry of the molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukuobabylon.edu.iq This technique is particularly useful for identifying the presence of chromophores—functional groups that contain valence electrons of low excitation energy—within a molecule. shu.ac.uk
The chromophore in this compound is the 2-chlorobenzyl system. The absorption of UV radiation by this molecule will primarily involve π → π* transitions associated with the conjugated π-electron system of the benzene ring. slideshare.netlibretexts.org These transitions are typically high-intensity. The presence of the chlorine atom and the methyl sulfide group as substituents on the benzene ring act as auxochromes. Auxochromes are groups that can modify the absorption characteristics of a chromophore, often causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect). uobabylon.edu.iq The sulfur atom, with its non-bonding (n) electrons, could also potentially participate in n → σ* or n → π* transitions, though these are often weaker or occur at different wavelengths. shu.ac.ukslideshare.net
Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |
|---|---|---|---|
| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. | Benzene Ring | Near UV (200-400 nm) |
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used approach for predicting a variety of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
To understand the three-dimensional structure of 2-Chlorobenzyl methyl sulfide (B99878), geometry optimization would be performed using DFT. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable structure of the molecule. Conformational analysis would also be essential to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. This would involve rotating the bonds, for instance, between the benzyl (B1604629) group and the sulfur atom, to explore the potential energy landscape and identify all stable conformers and the energy barriers between them.
Vibrational Frequency Calculations and Assignments
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to characterize the stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). Furthermore, the calculated vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the predicted structure. Each calculated frequency would be assigned to a specific type of molecular motion, such as C-H stretching, C-C aromatic ring vibrations, C-S stretching, and C-Cl stretching.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate different potential values. Typically, red regions represent areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent regions of neutral potential. For 2-Chlorobenzyl methyl sulfide, the MEP map would highlight the electronegative chlorine and sulfur atoms as potential sites for interaction.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It is widely employed to predict and interpret electronic absorption spectra (UV-Visible spectra). By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of a molecule. For this compound, TD-DFT calculations would provide information about the electronic transitions, such as π→π* transitions within the benzene (B151609) ring, and how they are influenced by the chloro and methyl sulfide substituents. This would help in understanding the photophysical properties of the compound.
Non-Linear Optical (NLO) Properties Prediction
A computational investigation into the NLO properties of this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov Researchers would optimize the molecular geometry of the compound and then compute key NLO-related parameters.
These calculations would focus on:
Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response, which is crucial for applications like second-harmonic generation. nih.govfrontiersin.org
Reaction Mechanism Elucidation Through Computational Methods
Elucidating the reaction mechanisms of this compound would involve mapping the potential energy surface for its various possible reactions, such as substitution, oxidation, or thermal decomposition. nih.govmtu.edu Computational methods, again primarily DFT, would be used to:
Identify stable reactants, intermediates, and products.
Locate the transition state structures that connect these stable points.
Calculate the activation energies (energy barriers) for each step of the reaction.
For example, a study might investigate the mechanism of a substitution reaction at the benzylic carbon or the sulfur atom. researchgate.netorganic-chemistry.org The computational results would provide a step-by-step molecular-level picture of how bonds are broken and formed. This information is critical for understanding reaction kinetics and for optimizing synthetic procedures to favor desired products.
Thermodynamic Parameter Computations
The computation of thermodynamic parameters for this compound would provide fundamental data about its stability and energy. nih.gov Using statistical thermodynamics combined with quantum chemical calculations, researchers can predict properties such as:
Standard Enthalpy of Formation (ΔH°f): The heat change when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔG°f): A measure of the compound's thermodynamic stability.
Entropy (S°): A measure of the molecular disorder or randomness.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.
These parameters are essential for chemical engineering applications and for predicting the equilibrium position of reactions involving the compound. nih.gov The results would typically be presented in a table, often calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).
Derivatives and Analogues in Chemical Research
Synthesis and Characterization of Substituted 2-Chlorophenyl Alkyl Sulfides
The synthesis of substituted 2-chlorophenyl alkyl sulfides is typically achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of a corresponding thiol with an alkyl halide. libretexts.orglibretexts.org Specifically, the thiol is deprotonated by a base to form a thiolate anion, which is a potent nucleophile. libretexts.org This thiolate then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming the C-S bond of the sulfide (B99878). libretexts.orglibretexts.org To prevent the newly formed thiol from reacting further to create a sulfide byproduct, thiourea (B124793) can be used as the nucleophile, forming an alkyl isothiourea salt intermediate which is subsequently hydrolyzed to yield the desired thiol. libretexts.org
Another synthetic route involves the conversion of thiols into highly reactive sulfenyl chlorides, which are then reacted with arylzinc reagents in a one-pot procedure. This method is noted for its tolerance of a wide range of functional groups. acs.org For the synthesis of specifically substituted precursors, multi-step reactions may be employed. For instance, 2-methyl-3-chlorophenylmethyl sulfide can be prepared from 2-methyl-3-chloroaniline through a two-step process involving methyl sulfidation followed by diazotization and chlorination. google.com
The characterization of these synthesized sulfides relies on standard spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure. nih.govresearchgate.net Mass spectrometry is also employed to confirm the molecular weight of the synthesized compounds. researchgate.net
Table 1: General Synthesis Methods for Substituted Phenyl Alkyl Sulfides
| Method | Reagents | Key Features |
|---|---|---|
| SN2 Alkylation | Thiol, Alkyl Halide, Base | Common, effective for various alkyl groups. libretexts.org |
| Thiourea Method | Alkyl Halide, Thiourea, Base | Avoids sulfide byproduct formation. libretexts.org |
| Sulfenyl Chloride Method | Thiol, NCS, Arylzinc Reagent | Mild conditions, tolerates sensitive functional groups. acs.org |
Exploration of Heterocyclic Derivatives Incorporating the 2-Chlorobenzylthio Moiety
The 2-chlorobenzylthio group, (2-ClC₆H₄CH₂S-), has been successfully incorporated into a wide variety of heterocyclic ring systems to create novel compounds with potential applications in medicinal chemistry. The synthesis of these derivatives often involves the reaction of a heterocyclic thiol with 2-chlorobenzyl chloride.
One prominent example is the synthesis of 2-o-(m- and p-)chlorobenzylthio-6-methyl-5-piperidino-(or morpholino-) methyluracils. nih.gov These compounds were prepared by reacting 2-thio-uracil derivatives with the appropriate chlorobenzyl chloride in a basic methanolic solution at room temperature. nih.gov The structures of these novel uracil (B121893) derivatives were confirmed using extensive spectroscopic analysis, including FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR. nih.gov
Similarly, the 2-chlorobenzylthio moiety has been attached to other significant heterocyclic cores, such as oxadiazoles (B1248032) and quinolines.
Oxadiazole Derivatives : Researchers have synthesized S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol. researchgate.net The synthesis starts with 2-chlorobenzoic acid and proceeds through several steps to form the oxadiazole thiol, which is then reacted with various electrophiles to yield the final sulfide products. researchgate.net
Quinoline Derivatives : The compound 3-((2-Chlorobenzyl)thio)quinoline was synthesized as part of a study on structure-activity relationships. nih.gov This synthesis was achieved by coupling 3-iodoquinoline (B1589721) with the corresponding thiol. nih.gov
These synthetic strategies demonstrate the versatility of the 2-chlorobenzylthio group as a building block for creating complex heterocyclic molecules. The resulting compounds are often evaluated for various biological activities.
Table 2: Examples of Synthesized Heterocyclic Derivatives
| Heterocyclic Core | Derivative Name | Precursors | Yield (%) |
|---|---|---|---|
| Quinoline | 3-((2-Chlorobenzyl)thio)quinoline | 3-Iodoquinoline, 2-Chlorobenzylthiol | 70.0 |
| Uracil | 2-o-chlorobenzylthio-5-piperidinomethyl-6-methyluracil | 2-thio-5-piperidinomethyl-6-methyluracil, o-chlorobenzyl chloride | N/A |
Comparative Studies of Structure-Reactivity Relationships within Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or chemical reactivity. For analogues of 2-chlorobenzyl methyl sulfide, these studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their activity.
In a study of 3-substituted benzylthioquinolinium iodide analogues as potential antifungal agents, researchers found that the nature and position of substituents on the benzyl (B1604629) ring significantly impacted efficacy. nih.gov Key findings from this SAR study include:
Aromaticity is Crucial : Replacing the phenyl ring with a cyclohexyl ring resulted in a compound with potent activity against C. neoformans but not other fungi, while extending the aromatic system to a naphthalene (B1677914) ring improved activity across the tested fungal spectrum. nih.gov This suggests that the aromaticity of the ring attached to the sulfur atom is a key requirement for broad-spectrum activity. nih.gov
Substituent Position Matters : Para-substituted compounds were generally the most active. For instance, compound 9l, a para-substituted analogue, displayed the most potent activity against both C. glabrata and C. krusei. nih.gov
Influence of Specific Groups : The introduction of a CF₃ group or a methyl group showed potent activities against C. neoformans, with the para-substituted compounds having the highest potency in each case. nih.gov
Another SAR study on aryl sulfoxides as enzyme inhibitors found that changing a fluoro substituent to a chloro or bromo group on the phenyl ring increased the inhibitory potency. acs.org Furthermore, the position of substituents was found to be critical; electron-withdrawing groups were preferred at the meta-position of the phenyl ring. acs.org These comparative studies are essential for the rational design of more potent and selective molecules for specific targets. mdpi.comesisresearch.org
Table 3: Structure-Activity Relationship (SAR) Data for Selected Analogues
| Compound ID | Core Structure | Substituent | Target Organism/Enzyme | Activity (IC₅₀) |
|---|---|---|---|---|
| 9l | Benzylthioquinolinium | p-CF₃ | C. neoformans | 0.05 µg/mL |
| Amphotericin B | (Reference) | N/A | C. neoformans | 0.23 µg/mL |
| ±43 | Aryl Sulfoxide (B87167) | m-Cl on Phenyl A | MAGL Enzyme | pIC₅₀ = 8.50 |
| ±44 | Aryl Sulfoxide | m-Br on Phenyl A | MAGL Enzyme | Potent |
| 7 | Aryl Sulfoxide | m-F on Phenyl A | MAGL Enzyme | Less potent than Cl/Br |
Applications As Chemical Building Blocks and Intermediates
Precursor in Organic Synthesis for Fine Chemicals
In the realm of fine chemical production, which encompasses a wide array of high-purity, low-volume chemicals, 2-Chlorobenzyl methyl sulfide (B99878) and its derivatives serve as important synthons. Benzyl (B1604629) sulfides, in general, are recognized for their utility as protected thiols and as precursors for sulfenyl chlorides. The presence of the chloro substituent on the benzene (B151609) ring of 2-Chlorobenzyl methyl sulfide provides an additional handle for synthetic manipulation, allowing for its incorporation into a diverse range of complex organic molecules. These molecules can find applications in various sectors, including pharmaceuticals and specialty chemicals. The synthesis of fine chemicals often relies on the precise and selective control of reaction pathways, and the predictable reactivity of building blocks like this compound is crucial for developing efficient and scalable synthetic routes.
Role in the Synthesis of Agrochemical Intermediates
The agricultural sector has seen significant advancements through the development of novel and effective crop protection agents. Substituted benzyl sulfides are a class of compounds that have demonstrated considerable potential in this area, exhibiting notable fungicidal and herbicidal activities.
A closely related compound, 2-methyl-3-chlorophenylmethyl sulfide, has been identified as a key intermediate in the synthesis of the herbicide tembotrione. Tembotrione is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biosynthetic pathway of carotenoids in plants. The synthesis of this intermediate highlights the importance of the chlorophenyl methyl sulfide scaffold in constructing complex agrochemical molecules. google.com
Furthermore, research into various benzyl thioether and disulfide derivatives has revealed promising fungicidal properties. sioc-journal.cnresearchgate.net For instance, studies on acetyl substituted benzyl disulfides have shown high fungicidal activity against various plant pathogens. While not directly involving this compound, these findings underscore the potential of the broader class of substituted benzyl sulfur compounds in the development of new agrochemicals. The fungicidal activity of certain 2-benzylthio-5-methyl-7-substituted benzyloxy-1,2,4-triazolo[1,5-a]pyrimidine derivatives further supports the utility of the benzylthio- moiety in designing biologically active compounds for agricultural use. sioc-journal.cn
The following table provides examples of agrochemicals and their intermediates that are structurally related to this compound, illustrating the significance of this chemical class in agrochemistry.
| Agrochemical/Intermediate | Chemical Class | Application/Significance |
| Tembotrione | Triketone Herbicide | Controls broadleaf and grass weeds in corn by inhibiting the HPPD enzyme. |
| 2-methyl-3-chlorophenylmethyl sulfide | Substituted Phenyl Methyl Sulfide | Key intermediate in the synthesis of tembotrione. google.com |
| Acetyl Substituted Benzyl Disulfides | Benzyl Disulfides | Exhibit significant fungicidal activity against various plant pathogens. researchgate.net |
| 2-Benzylthio-5-methyl-7-substituted benzyloxy-1,2,4-triazolo[1,5-a]pyrimidine derivatives | Benzyl Thioether Derivatives | Show fungicidal activity against pathogens like Botrytis cinerea. sioc-journal.cn |
Potential in Materials Science Research
The field of materials science is continually in search of new monomers and building blocks to create polymers with tailored properties. Sulfur-containing polymers, in particular, have garnered interest due to their unique optical, electronic, and thermal characteristics. Thioethers, such as this compound, can be incorporated into polymer backbones or side chains, influencing properties like refractive index, thermal stability, and conductivity.
While direct research on the application of this compound in materials science is not extensively documented, the broader class of thioether-containing monomers is being explored for the synthesis of advanced materials. For example, poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its thermal stability and chemical resistance. The principles used to synthesize such materials could potentially be adapted to incorporate monomers derived from this compound, leading to new polymers with modified properties conferred by the chlorobenzyl group. The development of conducting polymers is another area where sulfur-containing compounds play a crucial role. Polymers with conjugated backbones, which can include sulfur atoms, are capable of conducting electricity and have applications in electronics, sensors, and energy storage. The reactive sites on this compound could potentially be utilized to synthesize monomers for novel conducting polymers.
Advanced Analytical and Purification Methodologies
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a sulfur-containing compound like 2-Chlorobenzyl methyl sulfide (B99878), both gas and liquid chromatography are highly applicable.
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of 2-Chlorobenzyl methyl sulfide, GC is an ideal analytical method. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a stationary phase within a column.
Key considerations for the GC analysis of sulfur compounds include the choice of column and detector. Columns with a non-polar stationary phase, such as those with cross-bonded dimethyl polysiloxane, are often effective. thermofisher.com For instance, Restek™ Rtx™-1 or Shimadzu Rtx-624 columns have been successfully used for separating various sulfur-containing and volatile organic compounds. thermofisher.comshimadzu.com
For detection, a Sulfur Chemiluminescence Detector (SCD) offers high selectivity and sensitivity for sulfur-containing compounds. thermofisher.comshimadzu.comnih.gov This detector provides an equimolar response to sulfur compounds, simplifying quantification. Alternatively, a Flame Photometric Detector (FPD) can also be used for the selective detection of sulfur compounds. researchgate.net
Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Related Sulfur Compounds
| Parameter | Setting | Rationale/Application |
|---|---|---|
| Column | Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df) shimadzu.com | Provides good separation for volatile organic compounds. |
| Rtx-1 (60 m x 0.32 mm x 5 µm) thermofisher.com | A non-polar phase suitable for general-purpose separation of sulfur compounds. | |
| Carrier Gas | Helium shimadzu.commdpi.com | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 200 °C shimadzu.com | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Initial 40°C (2 min), ramp 8°C/min to 110°C (1 min), ramp 10°C/min to 220°C (10 min) shimadzu.com | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Detector | Sulfur Chemiluminescence Detector (SCD) thermofisher.comshimadzu.com | Highly selective and sensitive for sulfur-containing compounds. |
| Mass Spectrometer (MS) shimadzu.comresearchgate.net | Provides structural information for compound identification. |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, particularly those that are non-volatile or thermally labile. For this compound, a reverse-phase HPLC method would likely be employed. sielc.com
In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.comshimadzu.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A typical mobile phase for a related compound, 2-Chlorobenzyl chloride, consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound would absorb UV light.
Table 2: Potential High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis
| Parameter | Setting | Rationale/Application |
|---|---|---|
| Column | C18 (e.g., Shim-pack Velox C18, Zorbax Eclipse Plus C18) shimadzu.commdpi.com | Standard reverse-phase column with high hydrophobic retention, suitable for a wide range of organic molecules. shimadzu.com |
| Mobile Phase | Acetonitrile / Water with Formic Acid sielc.commdpi.com | Common mobile phase for reverse-phase separation of organic compounds. Formic acid is MS-compatible. sielc.com |
| Flow Rate | 0.5 - 1.0 mL/min shimadzu.commdpi.com | Typical analytical flow rate providing a balance between separation time and efficiency. |
| Column Temp. | Ambient to 45 °C shimadzu.com | Operating at a controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis / Photodiode Array (PDA) shimadzu.com | Detects chromophores, such as the benzene (B151609) ring in the target molecule. |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of analytes in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. shimadzu.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and fragmented. shimadzu.com The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for definitive identification. mdpi.com This technique is highly effective for identifying unknown impurities or degradation products. For quantitative analysis, the MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) links HPLC with mass spectrometry. mdpi.comnih.gov This technique is particularly useful for compounds that are not suitable for GC analysis. The eluent from the HPLC column is introduced into an ion source (such as electrospray ionization, ESI) that generates ions from the analyte molecules. These ions are then analyzed by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can provide further structural information and is a highly sensitive and selective quantitative technique. mdpi.comnih.gov
Table 3: Typical GC-MS System Parameters for Analysis of Related Volatile Organic Compounds
| Parameter | Setting | Rationale/Application |
|---|---|---|
| GC Column | Rtx-624 (60 m x 0.32 mm i.d, 1.8 µm df) shimadzu.com | Suitable for separating a wide range of volatile and semi-volatile compounds. |
| Ionization Mode | Electron Impact (EI) at 70 eV shimadzu.com | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) researchgate.net | Quadrupoles are robust for quantification, while TOF provides high mass accuracy. |
| Acquisition Mode | Full Scan (m/z 40-200) shimadzu.com | Used for identification and qualitative analysis by scanning a wide mass range. |
| Selected Ion Monitoring (SIM) thermofisher.com | Used for quantitative analysis by monitoring specific ions, increasing sensitivity. | |
| Ion Source Temp. | 220 °C shimadzu.com | Optimized to ensure efficient ionization while minimizing thermal degradation. |
| Transfer Line Temp. | 240 °C shimadzu.com | Prevents condensation of analytes as they pass from the GC to the MS. |
Purification Strategies (e.g., Recrystallization, Distillation)
The purification of this compound is critical to obtaining a high-purity product. The choice of method depends on the physical state of the compound and the nature of the impurities.
Distillation is the primary method for purifying liquids based on differences in their boiling points. For a compound like this compound, fractional distillation under reduced pressure (vacuum distillation) is likely the most effective method. This technique is used for the purification of the structurally similar compound 2-chlorobenzyl chloride. prepchem.com Performing the distillation under vacuum lowers the boiling point, which helps to prevent thermal decomposition of the compound. prepchem.com The process involves heating the liquid mixture to a temperature where the component with the lower boiling point preferentially vaporizes, condenses, and is collected separately.
Recrystallization is a technique used to purify solids. If this compound is a solid at room temperature or can be converted into a solid derivative, recrystallization would be a viable purification strategy. The process involves dissolving the impure compound in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. acs.org The selection of an appropriate solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
Q & A
Q. How can the compound be functionalized for use in polymer or materials science?
- Methodological Answer :
- Radical Polymerization : Initiate with AIBN to create sulfide-containing polymers.
- Post-Polymerization Modification : React pendant benzyl chloride groups with nucleophiles (e.g., amines) for crosslinking.
- Surface Modification : Graft onto silica nanoparticles via thiol-ene “click” chemistry for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
